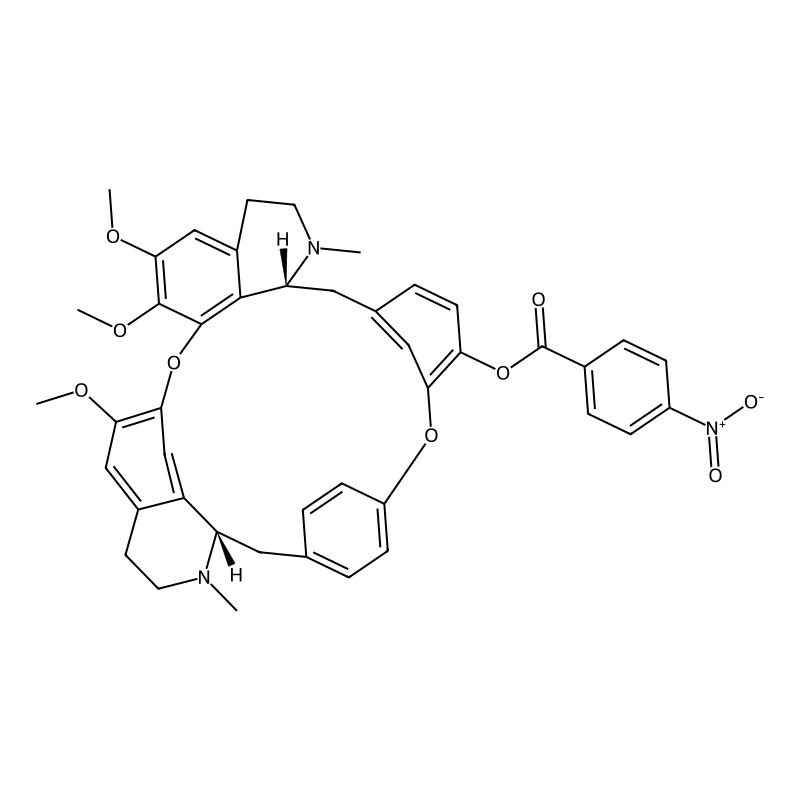E6 berbamine

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
E6 berbamine is a plant alkaloid derivative obtained from various Berberis species, including Berberis thunbergii DC. Scientific research suggests it functions as a calmodulin inhibitor. Calmodulin is a protein crucial for regulating calcium signaling in cells. By inhibiting calmodulin, E6 berbamine may influence various cellular processes ().
In Vitro Studies of E6 Berbamine
In vitro studies have investigated the effects of E6 berbamine on calmodulin-dependent enzymes. One study examined its effect on myosin light chain kinase (MLCK), an enzyme activated by calcium-calmodulin complexes. The findings showed that E6 berbamine inhibited MLCK activity in a concentration-dependent manner. This inhibition could be reversed by adding excess calcium, suggesting that E6 berbamine competes with calcium for binding to calmodulin ().
E6 berbamine is a derivative of the bisbenzylisoquinoline alkaloid berbamine, recognized for its unique structural features. This compound is characterized by the presence of a p-nitrobenzoate moiety, which enhances its biological activity, particularly as a calmodulin inhibitor. E6 berbamine is synthesized through modifications of the parent compound, allowing for diverse applications in pharmacology and biochemistry .
- Oxidation: E6 berbamine can be oxidized to form different derivatives, which may enhance its pharmacological properties.
- Esterification: The compound can undergo esterification reactions, particularly with carboxylic acids, to yield various analogs that may exhibit modified biological activities .
- Alkylation: E6 berbamine can also be subjected to alkylation reactions under specific conditions, allowing for the introduction of different alkyl groups that may influence its activity .
E6 berbamine exhibits significant biological activities, primarily attributed to its role as a calmodulin inhibitor. This inhibition affects various calcium-dependent processes in cells, leading to potential therapeutic applications. Some notable biological activities include:
- Otoprotection: E6 berbamine has shown protective effects against aminoglycoside-induced hearing loss, demonstrating its potential in otology .
- Anticancer Properties: Preliminary studies suggest that E6 berbamine may have anticancer effects through modulation of calcium signaling pathways .
- Cardiovascular Effects: The compound has been investigated for its ability to influence myosin light chain kinase activity, which is crucial in muscle contraction and cardiovascular function .
The synthesis of E6 berbamine typically involves several key steps:
- Starting Material: The synthesis usually begins with the parent compound berbamine.
- Modification: The introduction of the p-nitrobenzoate group is achieved through esterification reactions using p-nitrobenzoic acid and appropriate coupling agents such as N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine .
- Characterization: The resulting compound is purified and characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
E6 berbamine has several applications across various fields:
- Pharmaceutical Development: Its role as a calmodulin inhibitor makes it a candidate for developing drugs targeting calcium signaling pathways in diseases like cancer and neurodegenerative disorders.
- Research Tool: E6 berbamine serves as a valuable tool in biochemical research for studying calmodulin-related processes and signaling pathways.
- Otoprotective Agent: Given its protective effects against hearing loss, it may be explored further in otological therapies.
Studies have highlighted E6 berbamine's interactions with calmodulin-dependent proteins, particularly myosin light chain kinase. These interactions are crucial for understanding how E6 berbamine modulates cellular functions through calcium signaling pathways. Research indicates that E6 berbamine effectively inhibits these interactions, leading to altered cellular responses that could be beneficial in therapeutic contexts .
E6 berbamine shares structural similarities with other bisbenzylisoquinoline alkaloids. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Berbamine | Bisbenzylisoquinoline | Parent compound; known for otoprotection |
| Isotetrandrine | Bisbenzylisoquinoline | Exhibits similar biological activities |
| O-(4-Ethoxyl-butyl)berbamine | Bisbenzylisoquinoline | Specific calmodulin inhibition properties |
| Dihydroberbamine | Bisbenzylisoquinoline | Reduced bioactivity compared to E6 |
E6 berbamine's uniqueness lies in its specific modification (the p-nitrobenzoate group), which enhances its inhibitory effects on calmodulin compared to other similar compounds. This modification potentially leads to distinct pharmacological profiles, making it an interesting candidate for further research and development in therapeutic applications.








